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Compound of Interest

Compound Name: 5-Chloro-3-methylpyridazine

CAS No.: 808773-40-2

Cat. No.: B3194203 Get Quote

Abstract
This application note details the synthetic utility of 5-Chloro-3-methylpyridazine (CAS

2153472-96-7) as a high-value scaffold for the development of novel agricultural fungicides.

Unlike traditional pyridazinone precursors, this heteroaromatic building block offers a unique

bifunctional core: an electrophilic chlorine handle at the C5 position and a

nucleophilic/oxidizable methyl group at the C3 position. This guide provides step-by-step

protocols for divergent synthesis, focusing on Suzuki-Miyaura cross-coupling for biaryl

construction and lateral functionalization for hydrazone-based warheads. We analyze the

Structure-Activity Relationship (SAR) rationale, targeting Mitochondrial Complex I (MET) and

tubulin polymerization inhibition.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]
The Scaffold Advantage
The pyridazine ring (1,2-diazine) is a "privileged structure" in agrochemistry, present in

commercial fungicides like Pyridaben (MET inhibitor) and Dimefluthrin. The 5-Chloro-3-
methylpyridazine scaffold is particularly valuable because it allows for orthogonal

functionalization:

Site A (C5-Chlorine): Located at the
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-position relative to N1, this site is electronically deactivated compared to C3/C6, making
classical

difficult. However, it is highly reactive in Palladium-catalyzed cross-couplings (Suzuki,
Buchwald-Hartwig), allowing for the introduction of lipophilic aryl tails essential for fungal
membrane penetration.

Site B (C3-Methyl): Positioned

to N2, this methyl group exhibits picoline-like acidity (

). It can be functionalized via lateral lithiation or oxidation to an aldehyde, serving as a
gateway to acylhydrazone linkers—a motif known for broad-spectrum antifungal activity [1].

Mechanism of Action (MOA) Hypothesis
Novel derivatives synthesized from this scaffold are designed to target:

Mitochondrial Electron Transport (MET) Complex I: Lipophilic biaryl ethers attached at C5

mimic the ubiquinone binding site.

-Tubulin Assembly: 3-substituted pyridazine derivatives have shown efficacy in disrupting
microtubule dynamics in Fusarium and Botrytis species [2].

Experimental Protocols
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: To introduce a lipophilic aromatic tail at the C5 position. Rationale: The C5 position is

to the ring nitrogens, making it less electrophilic. Standard nucleophilic aromatic substitution (

) is often sluggish. Pd-catalyzed coupling is the gold standard here for high yields [3].

Materials:

Substrate: 5-Chloro-3-methylpyridazine (1.0 eq)[1]

Reagent: 4-Chlorophenylboronic acid (1.2 eq) (Model coupling partner)

Catalyst:
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(3 mol%)

Base:

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

Charging: Add 5-Chloro-3-methylpyridazine (1.0 mmol, 128 mg), aryl boronic acid (1.2

mmol), and

(2.0 mmol, 276 mg).

Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge with Argon for 10 minutes to

remove dissolved

(Critical to prevent homocoupling).

Catalyst Addition: Quickly add

(0.03 mmol) and seal the flask.

Reaction: Heat to 90°C for 12 hours. The solution should turn dark black/brown.

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (20

mL) and wash with brine (2 x 10 mL).

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 75-85% of 5-(4-chlorophenyl)-3-methylpyridazine.

Protocol B: C3-Methyl Oxidation to Aldehyde (The
"Linker" Synthesis)
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Objective: To convert the C3-methyl group into a reactive aldehyde handle for hydrazone

formation. Rationale: Direct oxidation of methyl-pyridazines can be challenging due to ring

degradation. A mild, Selenium Dioxide (

) free approach using microwave-assisted Kornblum oxidation or Iodine/DMSO is preferred for
safety and yield [4].

Materials:

Substrate: 5-Chloro-3-methylpyridazine (or the C5-arylated derivative from Protocol A)

Reagent: Iodine (

) (1.0 eq)

Solvent: DMSO (Anhydrous)

Quench: Sat.

Step-by-Step Procedure:

Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DMSO (3 mL) in a microwave vial.

Reagent Addition: Add Iodine (254 mg, 1.0 mmol).

Heating: Irradiate at 110°C for 45 minutes (or heat in oil bath for 3 hours).

Workup: Pour the reaction mixture into ice-water (20 mL). Neutralize with saturated sodium

thiosulfate to remove excess iodine (color change from brown to yellow/clear).

Extraction: Extract with DCM (3 x 15 mL). The aldehyde is often unstable; proceed

immediately to Protocol C or store under Argon at -20°C.

Protocol C: Acylhydrazone Formation (The "Warhead"
Assembly)
Objective: To condense the C3-aldehyde with a hydrazide to form the final fungicidal scaffold.

Rationale: The acylhydrazone moiety (
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) provides hydrogen bonding donors/acceptors crucial for binding to the target enzyme active
site [5].

Materials:

Substrate: Pyridazine-3-carbaldehyde derivative (from Protocol B)

Reagent: Benzohydrazide (substituted) (1.0 eq)

Catalyst: Glacial Acetic Acid (2-3 drops)

Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

Mixing: In a 25 mL round-bottom flask, dissolve the aldehyde (0.5 mmol) and hydrazide (0.5

mmol) in Ethanol (5 mL).

Catalysis: Add 2 drops of glacial acetic acid.

Reflux: Heat to reflux (78°C) for 3-5 hours.

Precipitation: Cool the mixture to room temperature. The product often precipitates as a

solid.

Isolation: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if

necessary.

Data Analysis & Visualization
Reaction Optimization Data
The following table summarizes solvent screening for the Suzuki coupling (Protocol A),

highlighting the necessity of aqueous systems for boronic acid activation.
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Solvent
System

Base Temp (°C) Yield (%) Observation

Toluene

(Anhydrous)
100 < 10

Poor solubility of

boronic acid

DMF 100 45

Significant

homocoupling

byproduct

Dioxane / Water

(4:1)
90 82

Full conversion,

clean profile

THF / Water

(4:1)
65 60

Slow kinetics at

lower reflux temp

Divergent Synthesis Workflow
The following diagram illustrates the strategic divergence from the core scaffold to two distinct

classes of fungicides: Class I (Biaryl Ethers) and Class II (Acylhydrazones).
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5-Chloro-3-methylpyridazine
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C5 Modification
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(I2, DMSO, 110°C)

Alt: C3 First

Intermediate A:
5-Aryl-3-methylpyridazine

Lateral Funct.

Intermediate B:
5-Aryl-pyridazine-3-carbaldehyde
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Figure 1: Divergent synthetic pathway transforming the 5-chloro-3-methylpyridazine scaffold

into complex antifungal candidates.

Structure-Activity Relationship (SAR) Insights
To maximize antifungal potency (e.g., against Botrytis cinerea or Magnaporthe oryzae), the

following SAR rules should guide substituent selection:

The C5-Aryl Tail:

Requirement: Must be lipophilic (

) to penetrate fungal cell walls.

Optimization: 4-chlorophenyl or 3,4-dichlorophenyl groups typically increase potency

compared to unsubstituted phenyl rings due to enhanced hydrophobic interaction with the

MET complex binding pocket [6].

The C3-Linker:

Rigidity: The hydrazone double bond (

) provides necessary rigidity. Reducing this to a hydrazine (

) often leads to a loss of activity, suggesting a specific conformational requirement for the
receptor.

The Electronic Effect:

Electron-withdrawing groups (EWGs) on the hydrazide phenyl ring (e.g.,

,

) generally enhance antifungal activity by increasing the acidity of the -NH- proton,
strengthening hydrogen bonding interactions.

Safety and Handling
5-Chloro-3-methylpyridazine: Irritant.[2] Avoid inhalation of dust.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3194203?utm_src=pdf-body
https://www.benchchem.com/product/b3194203?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/107239
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3194203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste

streams.

Iodine/DMSO: The oxidation reaction can be exothermic. Ensure proper venting during

microwave heating to prevent vial rupture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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